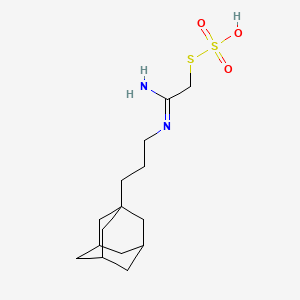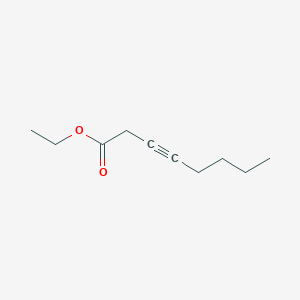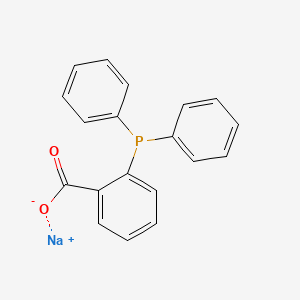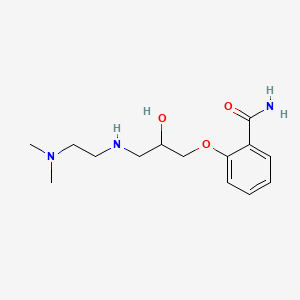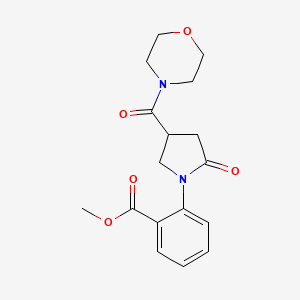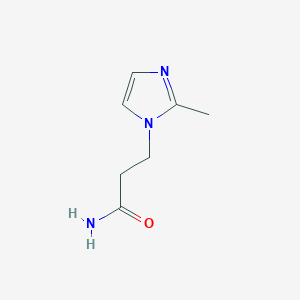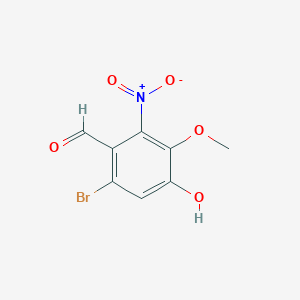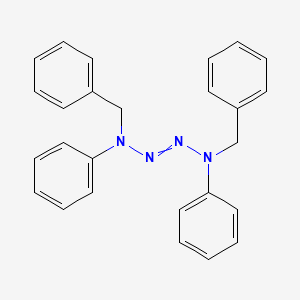
1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene is a chemical compound with the molecular formula C26H24N4. It consists of 26 carbon atoms, 24 hydrogen atoms, and 4 nitrogen atoms . This compound is part of the larger family of aromatic hydrocarbons, which are known for their ring structures and unique bonding properties .
Méthodes De Préparation
The synthesis of 1,4-dibenzyl-1,4-diphenyltetraaz-2-ene typically involves the reaction of benzyl chloride with piperazine derivatives under specific conditions. For instance, a solution of piperazine hexahydrate in absolute ethanol is warmed and reacted with benzyl chloride to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuryl chloride, which can react with the compound to form benzyl azide, dibenzylamine, and benzaldehyde . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used to study the properties and reactions of aromatic hydrocarbons. In biology and medicine, it may be used in the synthesis of pharmaceuticals and other bioactive compounds. Industrially, it can be used as a precursor for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 1,4-dibenzyl-1,4-diphenyltetraaz-2-ene involves its interaction with molecular targets and pathways in the body. The specific pathways and targets depend on the context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
1,4-Dibenzyl-1,4-diphenyltetraaz-2-ene can be compared to other aromatic hydrocarbons, such as benzene and its derivatives. These compounds share similar ring structures and bonding properties but differ in their specific substituents and reactivity . The unique combination of benzyl and phenyl groups in this compound distinguishes it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research, chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful precursor in various chemical syntheses.
Propriétés
Numéro CAS |
40756-81-8 |
|---|---|
Formule moléculaire |
C26H24N4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-benzyl-N-[(N-benzylanilino)diazenyl]aniline |
InChI |
InChI=1S/C26H24N4/c1-5-13-23(14-6-1)21-29(25-17-9-3-10-18-25)27-28-30(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
Clé InChI |
HVJJEXOKJAFGOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=NN(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

